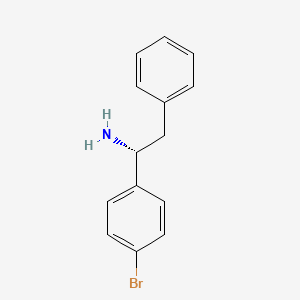
(I+/-R)-I+/--(4-Bromophenyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its structural and functional attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine typically involves the reaction of 4-bromobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter functions and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-chlorophenyl)-2-phenylethan-1-amine
- (1R)-1-(4-fluorophenyl)-2-phenylethan-1-amine
- (1R)-1-(4-methylphenyl)-2-phenylethan-1-amine
Uniqueness
The presence of the bromine atom in (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine distinguishes it from similar compounds. This substitution affects its chemical reactivity, binding affinity to receptors, and overall biological activity. The bromine atom’s size and electronegativity contribute to the compound’s unique properties, making it valuable for specific research applications.
Biological Activity
(I+/-R)-I+/--(4-Bromophenyl)benzeneethanamine, also known as 4-bromophenethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C8H10BrN. The presence of the bromine atom in the para position of the phenyl ring influences its biological properties, particularly in terms of receptor interactions and metabolic stability.
1. Antimicrobial Activity
Research indicates that compounds with bromine substituents often exhibit enhanced antimicrobial properties. For instance, studies have shown that 4-bromophenethylamine demonstrates increased antibacterial activity compared to its chlorine analogs. This enhancement is attributed to the electron-donating effects of the bromine atom, which increases electron density on the nitrogen atom, facilitating stronger interactions with bacterial targets .
2. Neurotransmitter Modulation
4-Bromophenethylamine is structurally related to phenethylamine, a compound known for its role as a neurotransmitter. It has been observed to influence catecholamine release in neuronal cells. This modulation can lead to effects on mood and cognition, making it a candidate for further research in neuropharmacology.
3. Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicity studies indicate that while the compound exhibits promising biological activities, it may also pose risks at higher concentrations. Safety assessments are essential for evaluating its therapeutic potential.
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study published in PubMed examined the antibacterial efficacy of various brominated compounds, including this compound. The results demonstrated a significant reduction in bacterial growth compared to controls, highlighting its potential as an antibacterial agent .
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological effects of phenethylamines, researchers found that 4-bromophenethylamine could enhance dopamine release in vitro. This finding suggests a mechanism through which this compound might influence mood and cognitive functions.
Properties
CAS No. |
1228570-57-7 |
|---|---|
Molecular Formula |
C14H14BrN |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2/t14-/m1/s1 |
InChI Key |
XEZVNCGGWUFYDI-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















